molecular formula C12H11NO3 B15239444 Methyl 8-methoxyquinoline-6-carboxylate

Methyl 8-methoxyquinoline-6-carboxylate

Cat. No.: B15239444
M. Wt: 217.22 g/mol
InChI Key: DDHHGLBWPAHODR-UHFFFAOYSA-N
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Description

Methyl 8-methoxyquinoline-6-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxyquinoline-6-carboxylate typically involves the cyclization of o-aminobenzyl alcohols with ketones via acceptorless dehydrogenative cyclization. This method utilizes a water-soluble catalyst, such as [Cp*Ir(6,6’-(OH)2bpy)(H2O)][OTf]2, to facilitate the reaction . Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40), forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to produce quinoline derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 8-methoxyquinoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-methoxyquinoline-6-carboxylate include:

  • Methyl 8-methoxyquinoline-4-carboxylate
  • Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
  • 6-Bromo-8-methoxyquinoline

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 8-position and the carboxylate group at the 6-position provides distinct properties compared to other quinoline derivatives .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-7-9(12(14)16-2)6-8-4-3-5-13-11(8)10/h3-7H,1-2H3

InChI Key

DDHHGLBWPAHODR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC=N2

Origin of Product

United States

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